molecular formula Br3Lu B084753 Lutetium tribromide CAS No. 14456-53-2

Lutetium tribromide

Cat. No.: B084753
CAS No.: 14456-53-2
M. Wt: 414.68 g/mol
InChI Key: DWHGOINJUKABSY-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lutetium tribromide is a chemical compound composed of one lutetium atom and three bromine atoms. It is represented by the chemical formula LuBr₃. This compound is part of the lanthanide series and is known for its unique properties and applications in various scientific fields. At room temperature, this compound appears as a white, crystalline powder and is hygroscopic, meaning it readily absorbs moisture from the air .

Mechanism of Action

Target of Action

Lutetium tribromide, also known as lutetium(3+);tribromide, is a compound that primarily targets somatostatin receptors (SSTRs) . These receptors are inhibitory G-protein coupled receptors that are ubiquitously expressed in normal and cancer cells . The natural ligand of SSTRs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .

Mode of Action

This compound operates on the principle of targeted radiation therapy . At the cellular level, its mechanism of action involves several key steps that allow it to selectively target and destroy cancer cells while minimizing harm to normal tissues . This compound can be synthesized through the following reaction :

2 Lu (s) + 3 Br2 (g) → 2 LuBr3 (s) 

If burned, lutetium(III) bromide may produce hydrogen bromide and metal oxide fumes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the somatostatin receptors . The compound binds to these receptors, leading to internalization of the receptor-ligand complex . This results in the delivery of beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells .

Pharmacokinetics

The pharmacokinetics of this compound involve a multi-exponential decline with an average elimination half-life of 0.30 to 0.33 hours . Systemic exposure increases with the dose, and renal excretion is the major elimination route . Tissue distribution of this compound is most substantial in kidneys, followed by the prostate .

Result of Action

The result of this compound’s action is the targeted destruction of SSTR-positive cells, including tumor cells . The compound delivers radiation that causes damage to the SSTR-positive cells and nearby cells . This results in a reduction in tumor size and potentially the alleviation of symptoms associated with the tumor.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and action within the body . An experiment showed that the solubility of LuBr3 in tetrahydrofuran at 21-23 °C was 0.30 g per 100 ml of solution . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lutetium tribromide can be synthesized through the direct reaction of lutetium metal with bromine gas. The reaction is as follows: [ 2 \text{Lu (s)} + 3 \text{Br}_2 \text{(g)} \rightarrow 2 \text{LuBr}_3 \text{(s)} ] This reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting lutetium oxide with hydrobromic acid. The reaction is carried out under controlled conditions to obtain high-purity this compound. The process involves dissolving lutetium oxide in hydrobromic acid, followed by evaporation and crystallization to isolate the product.

Chemical Reactions Analysis

Types of Reactions: Lutetium tribromide undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form lutetium oxide and bromine gas.

    Reduction: It can be reduced by strong reducing agents to form lutetium metal and bromine gas.

    Substitution: this compound can participate in halide exchange reactions, where the bromine atoms are replaced by other halogens such as chlorine or iodine.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Strong reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange reactions typically involve the use of halogen gases or halide salts under controlled conditions.

Major Products Formed:

    Oxidation: Lutetium oxide (Lu₂O₃) and bromine gas (Br₂).

    Reduction: Lutetium metal (Lu) and bromine gas (Br₂).

    Substitution: Lutetium trichloride (LuCl₃) or lutetium triiodide (LuI₃), depending on the halogen used.

Scientific Research Applications

Lutetium tribromide has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a reagent in various chemical reactions.

    Biology: this compound is utilized in the study of biological systems, particularly in the development of radiopharmaceuticals for imaging and therapy.

    Medicine: Lutetium-based compounds, including this compound, are used in targeted radiotherapy for the treatment of certain types of cancer. .

    Industry: this compound is employed in the production of specialized materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Lutetium tribromide can be compared with other lanthanide halides, such as:

  • Lutetium trichloride (LuCl₃)
  • Lutetium triiodide (LuI₃)
  • Ytterbium tribromide (YbBr₃)
  • Erbium tribromide (ErBr₃)

Uniqueness: this compound is unique due to its specific applications in radiopharmaceuticals and its role in targeted cancer therapy. Its ability to form stable complexes with various ligands makes it a valuable compound in both research and medical applications. Additionally, the high atomic number of lutetium contributes to its effectiveness in radiotherapy compared to other lanthanide halides .

Properties

CAS No.

14456-53-2

Molecular Formula

Br3Lu

Molecular Weight

414.68 g/mol

IUPAC Name

tribromolutetium

InChI

InChI=1S/3BrH.Lu/h3*1H;/q;;;+3/p-3

InChI Key

DWHGOINJUKABSY-UHFFFAOYSA-K

SMILES

[Br-].[Br-].[Br-].[Lu+3]

Canonical SMILES

Br[Lu](Br)Br

Key on ui other cas no.

14456-53-2

Pictograms

Irritant

Origin of Product

United States
Customer
Q & A

Q1: What is the molecular structure of Lutetium tribromide?

A1: this compound (LuBr3) possesses a monomeric, pyramidal structure in the gaseous phase. This structural information was determined through simultaneous electron diffraction and mass spectrometry experiments [].

Q2: How does this compound behave at high temperatures?

A2: Research indicates that this compound sublimates at high temperatures. Mass spectrometry studies, conducted under both Knudsen and Langmuir conditions, have provided valuable insights into the sublimation process of this compound [, ].

Q3: Are there any known byproducts formed during the synthesis of this compound?

A3: Interestingly, Lutetium oxide bromide (LuOBr) has been identified as a byproduct during the synthesis of this compound. This typically occurs during reactions involving lutetium metal, ruthenium powder, and this compound within a sealed tantalum container []. LuOBr crystallizes in the tetragonal PbFCl structure type, also known as the matlockite structure [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.